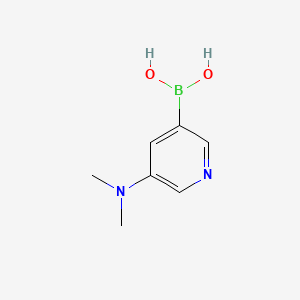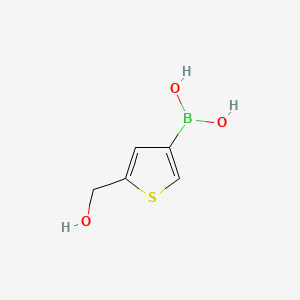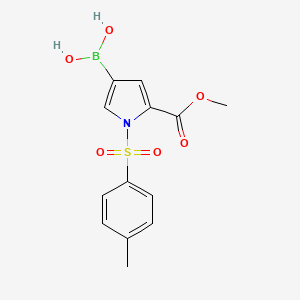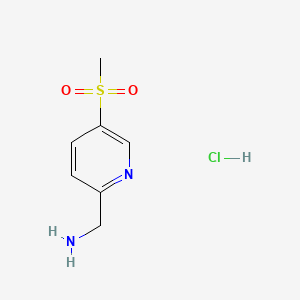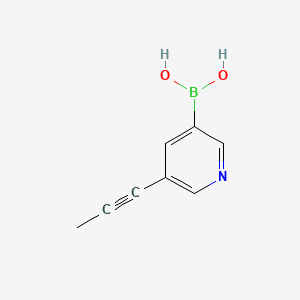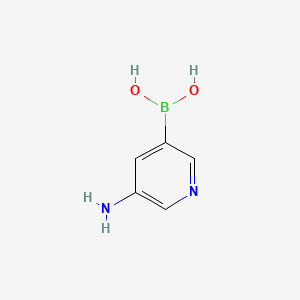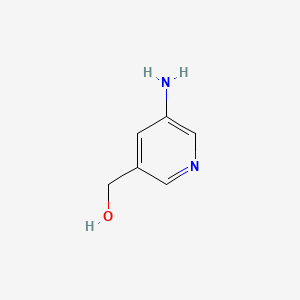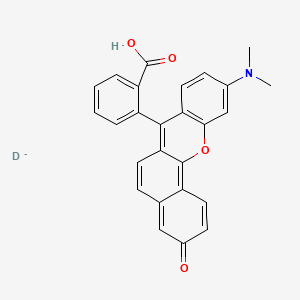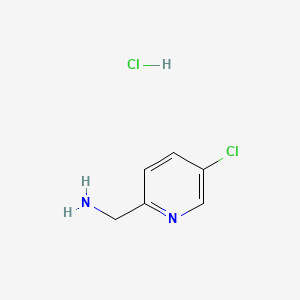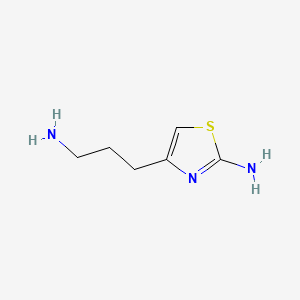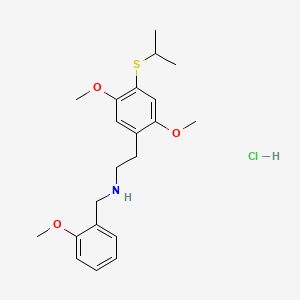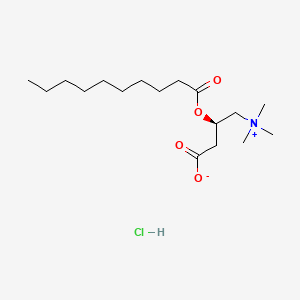
Decanoil-L-carnitina cloruro
Descripción general
Descripción
Decanoyl-L-carnitine chloride is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. It is an ester formed by the reaction of decanoic acid with L-carnitine, resulting in a compound that plays a significant role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound is often used in scientific research due to its ability to influence fatty acid metabolism and its potential therapeutic applications .
Aplicaciones Científicas De Investigación
Decanoyl-L-carnitine chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in cellular energy production and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of supplements and pharmaceuticals aimed at enhancing fatty acid metabolism and energy production .
Mecanismo De Acción
Target of Action
Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine . Its primary targets are the fatty acid intermediates in the cells, specifically in rat hepatocytes .
Mode of Action
Decanoyl-L-carnitine chloride interacts with its targets by increasing the formation of C24 fatty acid intermediates . This interaction results in changes in the fatty acid composition within the cells .
Biochemical Pathways
The compound affects the fatty acid oxidation pathway . It boosts the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . These changes in the fatty acid intermediates can have downstream effects on other biochemical pathways and processes within the cell .
Pharmacokinetics
It is known that the concentrations of l-carnitine and its esters, including decanoyl-l-carnitine chloride, are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The result of Decanoyl-L-carnitine chloride’s action is an increase in the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . This can lead to changes in the fatty acid composition within the cells .
Análisis Bioquímico
Biochemical Properties
Decanoyl-L-carnitine chloride plays a significant role in biochemical reactions, particularly in the metabolism of saturated fatty acids . It promotes the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . The nature of these interactions involves the compound’s ability to transport long-chain acyl groups from fatty acids to the mitochondrial matrix, where they are broken down to form usable energy .
Cellular Effects
The effects of Decanoyl-L-carnitine chloride on various types of cells and cellular processes are profound. It influences cell function by affecting fatty acid oxidation . This compound has been shown to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes .
Molecular Mechanism
Decanoyl-L-carnitine chloride exerts its effects at the molecular level through several mechanisms. It is involved in the transport of long-chain acyl groups from fatty acids to the mitochondrial matrix, where they are broken down to form usable energy . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decanoyl-L-carnitine chloride change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Decanoyl-L-carnitine chloride is involved in several metabolic pathways, including the metabolism of saturated fatty acids . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoyl-L-carnitine chloride typically involves the esterification of L-carnitine with decanoic acid. The reaction is carried out in the presence of an acid chloride, such as thionyl chloride, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a catalyst such as pyridine to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography to obtain decanoyl-L-carnitine chloride with high purity .
Industrial Production Methods
In an industrial setting, the production of decanoyl-L-carnitine chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include large-scale chromatography or crystallization techniques to achieve the desired purity levels. The final product is then dried and packaged under controlled conditions to maintain its stability and quality .
Análisis De Reacciones Químicas
Types of Reactions
Decanoyl-L-carnitine chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Comparación Con Compuestos Similares
Similar Compounds
Octanoyl-L-carnitine chloride: An ester of L-carnitine with octanoic acid, involved in medium-chain fatty acid metabolism.
Palmitoyl-L-carnitine chloride: An ester of L-carnitine with palmitic acid, involved in long-chain fatty acid metabolism.
Acetyl-L-carnitine chloride: An ester of L-carnitine with acetic acid, involved in acetyl group transfer and energy production.
Uniqueness
Decanoyl-L-carnitine chloride is unique due to its specific role in the metabolism of decanoic acid, a medium-chain fatty acid. This compound is particularly effective in enhancing the formation of C24 fatty acid intermediates and long-chain polyunsaturated fatty acids, such as docosapentaenoic acid and docosahexaenoic acid, in hepatocytes. This makes it a valuable tool in studying fatty acid metabolism and its related disorders .
Propiedades
IUPAC Name |
(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


